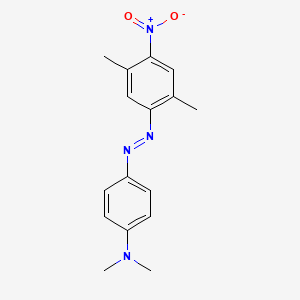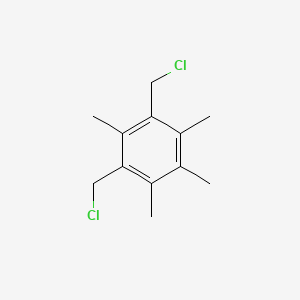
1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene is an organic compound with the molecular formula C10H14Cl2 It is a derivative of benzene, where two chloromethyl groups are attached to the 1 and 3 positions, and four methyl groups are attached to the 2, 4, 5, and 6 positions
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene can be synthesized through the chloromethylation of 2,4,5,6-tetramethylbenzene. The reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using advanced separation techniques to purify the final product.
化学反应分析
Types of Reactions: 1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The chloromethyl groups can be reduced to form methyl groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines are commonly used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include derivatives with functional groups like amines, ethers, or thiols.
Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.
Reduction Reactions: Products include fully reduced hydrocarbons.
科学研究应用
1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: It serves as a cross-linking agent in the study of protein-protein interactions.
Medicine: It is explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals, resins, and coatings.
作用机制
The mechanism of action of 1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene involves its ability to form covalent bonds with nucleophilic sites on target molecules. The chloromethyl groups act as electrophiles, reacting with nucleophiles such as amines, thiols, or hydroxyl groups. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, making it useful in various biochemical applications.
相似化合物的比较
1,3-Bis(bromomethyl)-2,4,5,6-tetramethylbenzene: Similar structure but with bromine atoms instead of chlorine.
1,3-Bis(chloromethyl)benzene: Lacks the additional methyl groups, leading to different reactivity and applications.
2,4,6-Trichloromethylbenzene: Contains three chloromethyl groups but lacks the tetramethyl substitution.
Uniqueness: 1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of four methyl groups enhances its steric hindrance, affecting its reactivity compared to similar compounds. This uniqueness makes it valuable in specialized applications where selective reactivity is required.
属性
CAS 编号 |
54490-78-7 |
|---|---|
分子式 |
C12H16Cl2 |
分子量 |
231.16 g/mol |
IUPAC 名称 |
1,3-bis(chloromethyl)-2,4,5,6-tetramethylbenzene |
InChI |
InChI=1S/C12H16Cl2/c1-7-8(2)11(5-13)10(4)12(6-14)9(7)3/h5-6H2,1-4H3 |
InChI 键 |
YTRQKFPYZHBXPV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1C)CCl)C)CCl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


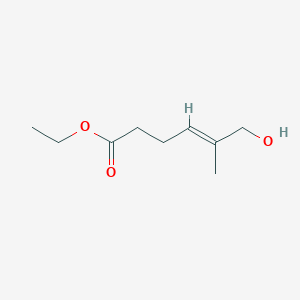
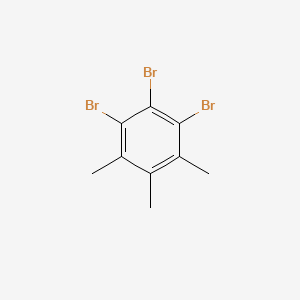
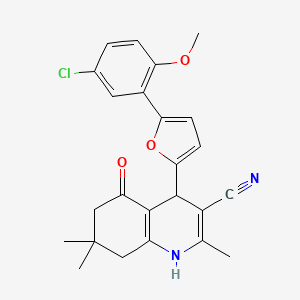
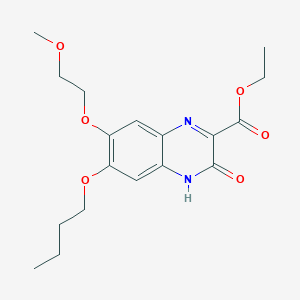
![1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene](/img/structure/B11945828.png)
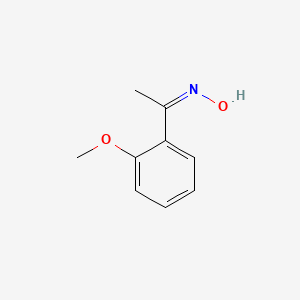
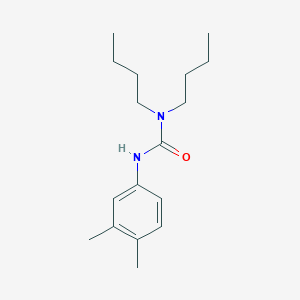

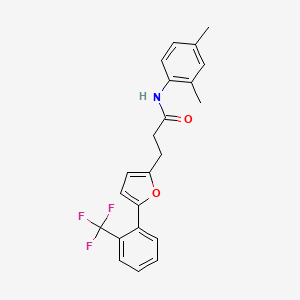
![(3-Amino-7-methoxybenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B11945850.png)
![Ethyl 4-[[10-(4-ethoxycarbonylanilino)-10-oxodecanoyl]amino]benzoate](/img/structure/B11945854.png)

